molecular formula C15H18N2O2 B13872879 Methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate

Methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate

Cat. No.: B13872879
M. Wt: 258.32 g/mol
InChI Key: QKHHBWKRDPKWOP-UHFFFAOYSA-N
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Description

Methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as flash chromatography using hexane and ethyl acetate as solvents .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Conversion of the ester group to an alcohol.

    Substitution: Introduction of substituents such as halogens or nitro groups on the aromatic ring.

Scientific Research Applications

Methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions . The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate can be compared with other imidazole-containing compounds:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ester group, which can influence its reactivity and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for further research and development.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate

InChI

InChI=1S/C15H18N2O2/c1-11-12(2)17(10-16-11)9-14-7-5-4-6-13(14)8-15(18)19-3/h4-7,10H,8-9H2,1-3H3

InChI Key

QKHHBWKRDPKWOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)CC2=CC=CC=C2CC(=O)OC)C

Origin of Product

United States

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